3-(4-Tert-butylphenyl)prop-2-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

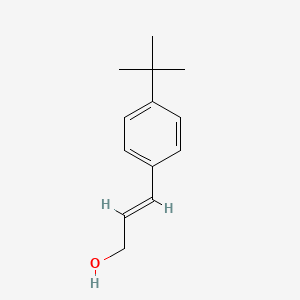

3-(4-Tert-butylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation of 4-tert-butylbenzaldehyde with propanal in the presence of a base catalyst such as piperidine. This reaction is typically carried out in an ionic liquid to enhance selectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Tert-butylphenyl)prop-2-enal or 3-(4-Tert-butylphenyl)prop-2-enoic acid.

Reduction: Formation of 3-(4-Tert-butylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

Synthetic Routes: 3-(4-Tert-butylphenyl)prop-2-en-1-ol can be synthesized through various methods, notably the aldol condensation of 4-tert-butylbenzaldehyde with propanal, using a base catalyst like piperidine, often in an ionic liquid to improve selectivity and yield.

Industrial Production: Industrial production mirrors these synthetic routes but is conducted on a larger scale, employing continuous flow reactors and optimized conditions to enhance efficiency and scalability.

Chemical Transformations and Major Products

This compound can undergo several chemical transformations, leading to various products:

- Oxidation: Produces 3-(4-Tert-butylphenyl)prop-2-enal or 3-(4-Tert-butylphenyl)prop-2-enoic acid.

- Reduction: Results in the formation of 3-(4-Tert-butylphenyl)propan-1-ol.

- Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules and as a precursor to fragrances like Lilial.

- Biology: It is investigated for potential antimicrobial and antioxidant properties. Its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

- Medicine: It is explored for potential therapeutic effects, especially in developing new drugs.

- Industry: It is utilized in producing specialty chemicals and materials.

Related Compounds and Their Applications

Several related compounds, such as 4-tert-Butylphenol, share industrial and chemical applications :

- 4-tert-Butylphenol: Used in the production of epoxy resins, curing agents, and polycarbonate resins. It is also used in phenolic resins and as a plasticizer . As a monofunctional compound, it acts as a chain stopper in polymer science, controlling molecular weight by limiting chain growth .

- Tert-Butyl-Phenolic Antioxidants (TBP-AOs): Primarily used in consumer products to protect against environmental oxidative effects .

Safety Considerations

Wirkmechanismus

The mechanism of action of 3-(4-Tert-butylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Tert-butylphenyl)prop-2-enal

- 3-(4-Tert-butylphenyl)prop-2-enoic acid

- 3-(4-Tert-butylphenyl)propan-1-ol

Uniqueness

3-(4-Tert-butylphenyl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. Additionally, the presence of the prop-2-en-1-ol moiety allows for diverse chemical modifications, making it a versatile compound in various applications.

Biologische Aktivität

3-(4-Tert-butylphenyl)prop-2-en-1-ol is a compound of interest due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article explores the available research findings, case studies, and data related to its biological activity.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring, contributing to its unique chemical properties. The presence of the prop-2-en-1-ol moiety allows for various chemical modifications, enhancing its versatility in biological applications. The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating its antibacterial effects found that it was particularly effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.0039 | 24 |

| Escherichia coli | 0.025 | 22 |

| Bacillus subtilis | - | 20 |

| Pseudomonas aeruginosa | - | 18 |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby inhibiting oxidative stress. In vitro assays demonstrated that it effectively reduced the formation of reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in biological systems .

The biological activity of this compound is mediated through several mechanisms:

- Free Radical Scavenging : The compound interacts with free radicals, neutralizing their harmful effects.

- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis and function, leading to cell death.

- Modulation of Oxidative Stress Pathways : It may influence signaling pathways associated with oxidative stress response in cells .

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of various phenolic compounds included this compound as one of the test substances. The results confirmed its potent antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Antioxidant Applications

Another research project focused on the antioxidant applications of this compound in food preservation. It was found that incorporating this compound into food products significantly extended shelf life by reducing lipid peroxidation and maintaining product quality over time .

Eigenschaften

Molekularformel |

C13H18O |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

(E)-3-(4-tert-butylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-9,14H,10H2,1-3H3/b5-4+ |

InChI-Schlüssel |

RPMMXQDNPXDFDN-SNAWJCMRSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/CO |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.